(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide

Description

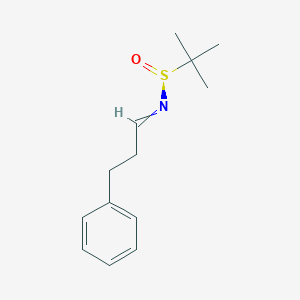

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is a chiral sulfinamide derivative widely utilized in asymmetric synthesis. Its structure features a tert-butanesulfinamide group linked via an imine bond to a 3-phenylpropylidene moiety. This compound is synthesized via a condensation reaction between tert-butanesulfinamide and 3-phenylpropionaldehyde under optimized conditions. reports its preparation using general procedure B, achieving a 98% yield as a white solid, with structural confirmation via ¹H NMR (δ 8.12 ppm for the imine proton) and chromatographic purity . The (S,E)-configuration ensures its utility in stereoselective transformations, particularly in the synthesis of chiral amines and ketones.

Properties

Molecular Formula |

C13H19NOS |

|---|---|

Molecular Weight |

237.36 g/mol |

IUPAC Name |

(S)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide |

InChI |

InChI=1S/C13H19NOS/c1-13(2,3)16(15)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,11H,7,10H2,1-3H3/t16-/m0/s1 |

InChI Key |

SFOYOSOMRXCMMJ-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(C)[S@](=O)N=CCCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)S(=O)N=CCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of This compound typically involves the condensation of a chiral sulfinamide, specifically (S)-tert-butanesulfinamide, with an appropriate aldehyde or ketone bearing the 3-phenylpropylidene moiety. This condensation forms the sulfinylimine (N-sulfinyl imine) with high stereoselectivity.

Detailed Synthetic Procedure

A representative and well-documented method is as follows:

-

- (S)-tert-butanesulfinamide

- 3-phenylpropanal (or an equivalent aldehyde derivative)

-

- Titanium(IV) ethoxide (Ti(OEt)4) as a Lewis acid catalyst

- Solvent: Tetrahydrofuran (THF)

- Inert atmosphere (nitrogen or argon)

- Reflux temperature (~65 °C)

- Reaction time: approximately 8 hours

Reaction:

The aldehyde is reacted with (S)-tert-butanesulfinamide in THF in the presence of Ti(OEt)4. The Lewis acid facilitates the condensation to form the sulfinylimine.Work-up:

After reaction completion, the mixture is cooled, quenched with ethyl acetate and brine, stirred, filtered, dried, and concentrated.Purification:

Flash chromatography on silica gel using petroleum ether/ethyl acetate (20:1) gradient yields the sulfinylimine as a pale yellow solid.-

- Yield: ~78%

- Melting point: 49–51 °C

- Optical rotation: [α]D = −10 (c 0.8, CDCl3)

- Confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS)

This method was reported with detailed spectral data confirming the structure and stereochemistry of the product.

Analysis of Preparation Conditions and Optimization

Role of Lewis Acid Catalyst

Titanium(IV) ethoxide is essential for activating the carbonyl group of the aldehyde, promoting efficient condensation with the sulfinamide. The reaction under reflux in THF ensures complete conversion.

Purification Techniques

Flash chromatography with a non-polar to moderately polar solvent system effectively separates the desired sulfinylimine from side products and unreacted starting materials.

Supporting Experimental Data

| Parameter | Details |

|---|---|

| Starting aldehyde | 3-phenylpropanal or equivalent |

| Chiral sulfinamide | (S)-tert-butanesulfinamide |

| Catalyst | Ti(OEt)4 |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (~65 °C) |

| Reaction time | 8 hours |

| Yield | 78% |

| Product form | Pale yellow solid |

| Melting point | 49–51 °C |

| Optical rotation | −10 (c 0.8, CDCl3) |

| Characterization techniques | ^1H NMR, ^13C NMR, HRMS |

Comparative Perspectives and Literature Sources

The described preparation aligns with the protocols developed by Ellman and colleagues, who pioneered the use of (S)-tert-butanesulfinamide as a chiral auxiliary for asymmetric synthesis.

Alternative methods using different catalysts or solvents have been less common due to lower yields or stereoselectivity.

The compound's preparation is a critical step in the synthesis of chiral amines, including drugs like dapoxetine hydrochloride, where the sulfinylimine intermediate is reduced stereoselectively to the corresponding amine.

Other synthetic routes involving direct reductive amination or enzymatic resolution are less efficient or more complex compared to the condensation approach with (S)-tert-butanesulfinamide.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The phenylpropylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfonamide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylpropylidene moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Trends

Substituent Effects on Reactivity :

- Aromatic vs. Aliphatic Groups : Derivatives with phenylpropylidene (e.g., compound 207) exhibit higher lipophilicity, favoring organic-phase reactions, while oxetanylidene derivatives (e.g., ) are water-soluble, broadening their utility in aqueous systems .

- Electron-Withdrawing Groups : The trifluoroethylidene analog (CAS 1219607-83-6) demonstrates enhanced electrophilicity at the imine carbon due to the electron-withdrawing CF₃ group, facilitating nucleophilic additions .

Stereochemical Control :

- The (S,E)-configuration in compound 207 ensures high diastereoselectivity in asymmetric aldol reactions, as seen in . Similarly, (S,E)-117a achieves >90% enantiomeric excess (ee) in N-heterocyclic carbene-catalyzed transformations .

Synthetic Efficiency :

- Yields vary significantly based on substituents. For example, 2-methylbenzylidene derivatives (117a) achieve 88% yield due to favorable steric and electronic effects, while trifluoroethylidene analogs require harsh conditions (e.g., TFA cleavage), reducing yields to 47% .

Applications in Drug Synthesis :

- The 3-phenylpropylidene derivative (compound 207) is a key intermediate in sitagliptin synthesis, bypassing unstable aldehyde precursors (). Pyridinyloxybenzylidene analogs () are explored as kinase inhibitors due to their heteroaromatic motifs .

Biological Activity

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is a compound of considerable interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfinamides, characterized by the presence of a sulfinyl group attached to an amine. Its general formula can be represented as follows:

1. Anticancer Activity

Research has indicated that sulfinamides can act as inhibitors in various cancer cell lines. Specifically, this compound has been studied for its potential as a farnesyltransferase inhibitor, which is crucial for the post-translational modification of proteins involved in cancer progression.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Inhibition of farnesyltransferase |

| HeLa (Cervical) | 3.8 | Induction of apoptosis through caspase activation |

| A549 (Lung) | 4.5 | Disruption of cell cycle progression |

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of cysteine proteases, which play a significant role in various physiological processes and disease states.

Case Study: Cysteine Protease Inhibition

In a study involving papain and cathepsin B, this compound exhibited competitive inhibition with IC50 values ranging from 0.5 to 1.5 µM, demonstrating its potential therapeutic applications in treating diseases where cysteine proteases are implicated.

The biological activity of this compound primarily involves:

- Binding Affinity: The compound interacts with active sites of target enzymes through hydrogen bonding and hydrophobic interactions.

- Structural Modulation: The presence of the sulfinamide group enhances the compound's ability to form stable complexes with enzyme targets.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and sulfinamides under controlled conditions.

Synthetic Route Example:

- Reactants: (S)-tert-butanesulfinamide and 3-phenylpropanal.

- Reagents: Ti(OEt)4 as a catalyst.

- Conditions: Reflux in THF for several hours.

- Yield: Approximately 78% after purification.

Q & A

Q. What are the standard synthetic protocols for (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide?

The compound is typically synthesized via condensation of tert-butanesulfinamide with 3-phenylpropanal derivatives. A common method involves refluxing (S)-tert-butanesulfinamide with the aldehyde in tetrahydrofuran (THF) using Ti(OEt)₄ as a Lewis acid, followed by purification via silica gel chromatography (e.g., hexane/EtOAc gradients) to achieve >98% yield . NMR spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic peaks such as δ 8.12 ppm (imine proton) and δ 1.13 ppm (tert-butyl group) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

Q. What solvents and reaction conditions optimize yield?

Polar aprotic solvents like THF or DMF at reflux (65–80°C) under inert atmosphere (N₂/Ar) are preferred. Ti(OEt)₄ or Zn-mediated conditions enhance imine formation, with yields >70% .

Advanced Research Questions

Q. How is stereoselectivity controlled during synthesis?

Chiral auxiliaries like (S)-tert-butanesulfinamide enforce stereochemistry at the imine center. Rh- or Zn-catalyzed allylation (e.g., with allyl bromide) achieves diastereomeric ratios up to 96:4 via chelation-controlled transition states . For example, Zn in DMF at -20°C promotes syn-addition with >90% diastereoselectivity .

Q. What mechanistic insights explain contradictory yields in scaled-up reactions?

Scalability challenges arise from incomplete imine formation or side reactions (e.g., hydrolysis). Kinetic studies suggest Ti(OEt)₄ facilitates faster imine condensation at lower temperatures (0–25°C), while Zn-mediated methods require strict anhydrous conditions to prevent deactivation .

Q. How is the compound applied in synthesizing complex bioactive molecules?

The sulfinamide serves as a chiral auxiliary in asymmetric hydroboration-oxidation reactions. For instance, hydroboration of homoallylic sulfinamides with 9-BBN yields tertiary alcohols with >90% enantiomeric excess (e.g., conversion to α-trifluoromethylated amines) . It also enables synthesis of dapoxetine intermediates via reductive amination .

Q. What analytical strategies resolve structural ambiguities in derivatives?

- NOESY NMR : Differentiates syn/anti diastereomers by spatial proximity of tert-butyl and aryl groups.

- X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., tert-butylsulfinamide-metal complexes) .

- Dynamic HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose tris-3,5-dimethylphenylcarbamate) .

Methodological Considerations

Q. How do reaction conditions influence diastereomeric outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.